molecular formula C19H13ClN2O B2524035 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile CAS No. 341964-46-3

6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile

Cat. No.: B2524035
CAS No.: 341964-46-3
M. Wt: 320.78
InChI Key: UVUFOWYQAYOLAZ-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile is a synthetically accessible nicotinonitrile derivative of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of 2-hydroxynicotinonitriles, which are recognized as privileged scaffolds in the design of biologically active molecules . As a multi-substituted pyridine core, it serves as a versatile chemical building block for synthesizing more complex polyheterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are frequently explored for their diverse pharmacological profiles . While the specific biological activity of this exact compound requires further experimental validation, its structural features are associated with research into neurodegenerative diseases. Related pyrazolo[3,4-b]pyridine analogues, for instance, have been investigated for their potential activity against Alzheimer's disease targets . Researchers can utilize this chemical to probe its potential as an inhibitor of key pathological processes, such as the aggregation of amyloid-β (Aβ) proteins or the formation of neurofibrillary tangles, which are hallmarks of Alzheimer's disease pathology . Furthermore, the presence of multiple hydrogen bond donors and acceptors makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing interactions with enzymatic targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-(2-chlorophenyl)-4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c1-12-6-8-13(9-7-12)15-10-18(22-19(23)16(15)11-21)14-4-2-3-5-17(14)20/h2-10H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUFOWYQAYOLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(2-Chlorophenyl)-2-oxo-4-(4-methylphenyl)nicotinonitrile.

    Reduction: Formation of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinamidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Nicotinonitriles, including 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)10.5
NCI-H460 (Lung Cancer)8.3
SF-268 (CNS Cancer)Varies

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, with studies showing significant DNA fragmentation in treated cells. This suggests a pro-apoptotic effect that may target specific proteins involved in tumor growth.

Antiviral Properties

In addition to its anticancer potential, there is emerging evidence that nicotinonitriles may possess antiviral activity. Certain derivatives have shown efficacy against human adenovirus (HAdV), indicating low micromolar potency and a favorable therapeutic index compared to conventional antiviral agents. This dual functionality positions this compound as a promising candidate for further investigation in both oncology and virology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of nicotinonitriles is crucial for optimizing their therapeutic efficacy. Modifications on the phenyl rings significantly influence biological activity; for instance, substituents on the chlorophenyl moiety can enhance cytotoxicity while maintaining low toxicity profiles in normal cells. This insight is essential for guiding future synthetic efforts aimed at developing more effective compounds.

Case Study 1: Cytotoxicity Assessment

A study focused on various nicotinonitriles assessed their cytotoxic effects against T98G (glioblastoma) and HepG2 (hepatocellular carcinoma) cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.

Case Study 2: Antiviral Activity

Another investigation evaluated the antiviral properties of nicotinonitriles against HAdV, revealing promising results that support further exploration into their use as antiviral therapeutics.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinonitrile Derivatives

Substituent Variations and Physicochemical Properties

The substitution pattern on the pyridine ring critically influences the physicochemical and biological properties of nicotinonitrile derivatives. Below is a comparative analysis (Table 1):

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 2-OH, 4-(4-MePh), 6-(2-ClPh) - - Under investigation
4-(2-ClPh)-6-(4-ClPh)-2-(p-tolylamino) (3k) 2-(p-tolylamino), 4/6-(2/4-ClPh) 205–206 83 Not reported
4-(2-ClPh)-6-(4-ClPh)-2-(PhNH) (3l) 2-(PhNH), 4/6-(2/4-ClPh) 200–201 72 Not reported
6-(Cl-thiophenyl) derivatives (H, I) Thiophenyl, dichlorothiophenyl - - High antioxidant activity
2-Chloro-4-(2,4-diClPh)-6-(4-MePh) 2-Cl, 4-(2,4-diClPh), 6-(4-MePh) - - Discontinued (stability issues)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CN) increase thermal stability, as seen in compounds 3k and 3l, which exhibit high melting points (~200°C) .
Antioxidant and Cytotoxic Profiles
  • Chlorothiophenyl-substituted nicotinonitriles (e.g., compounds H and I) demonstrate IC₅₀ values < 10 µM in antioxidant assays, attributed to radical scavenging by sulfur-containing substituents .
  • In contrast, 1,4-dihydropyridine (DHP) derivatives (e.g., A1–A6) show anti-breast cancer activity via MCF-7 receptor binding, with computed binding energies ranging from -8.2 to -9.5 kcal/mol .
QSAR and Docking Studies
  • DFT-QSAR models predict that electron-donating groups (e.g., -OCH₃) enhance bioactivity in DHPs by lowering LUMO energies, facilitating receptor interaction .
  • The target compound’s hydroxyl group may similarly modulate electronic properties, though experimental validation is pending.

Biological Activity

6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16ClN3O
  • Molecular Weight : 325.79 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of specific protein activities and its antimicrobial properties.

  • TRPC6 Inhibition : This compound has been identified as a potential inhibitor of the Transient Receptor Potential Channel 6 (TRPC6), which is implicated in several diseases such as nephrotic syndrome and heart failure. Inhibition of TRPC6 may provide therapeutic benefits in these conditions by modulating calcium influx into cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating their potency .

Case Studies and Research Findings

Several research findings highlight the biological activities associated with this compound:

  • Antiviral Activity : A study on related compounds indicated that certain analogues showed potent antiviral activity against human adenovirus (HAdV), suggesting that modifications to the structure can enhance efficacy against viral infections .
  • Antimicrobial Efficacy : Research demonstrated that compounds with structural similarities exhibited strong antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The MIC values ranged from 5.64 to 77.38 µM against various bacterial strains, showcasing the compound's potential in treating bacterial infections .
  • Toxicity Assessment : Toxicological evaluations have shown that certain derivatives maintain low cytotoxicity levels compared to existing treatments, indicating a favorable safety profile for further development .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/PathwayMIC (µM)Reference
AntiviralHuman AdenovirusIC50 = 0.27
AntibacterialStaphylococcus aureus5.64
AntibacterialEscherichia coli8.33
TRPC6 InhibitionNephrotic Syndrome PathwayNot specified

Table 2: Structure-Activity Relationship (SAR)

Compound VariantSubstituentBiological Activity
Base CompoundNoneModerate activity
Variant A-Cl on phenyl ringEnhanced TRPC6 inhibition
Variant B-CH3 on para positionIncreased antibacterial

Q & A

Q. What are the optimal synthetic routes for 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with pyridine ring formation followed by functional group modifications. Key steps include:

  • Precursor selection : Use of chlorinated aromatic aldehydes and methyl-substituted phenylacetonitrile as starting materials.
  • Reaction conditions : Temperature control (e.g., 80–120°C), solvent selection (DMSO or dichloromethane for polar intermediates), and base catalysts (e.g., KOH) to facilitate cyclization and substitution reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • X-ray crystallography : Resolves the 3D arrangement of the pyridine core, chlorophenyl, and methylphenyl substituents. SHELX software is commonly used for refinement, with hydrogen-bonding networks stabilizing the crystal lattice .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., downfield shifts for nitrile groups at ~110–120 ppm).
    • FT-IR : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~3200–3400 cm1^{-1} (O–H from 2-hydroxy group) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays.
  • Protein-ligand docking : Preliminary computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or HIV-1 protease .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved, and what role do intermolecular interactions play?

  • Disorder modeling : Use SHELXL to refine disordered regions (e.g., flexible substituents) with anisotropic displacement parameters. For example, hydrogen bonds (N–H⋯N, C–H⋯O) stabilize the lattice, as seen in similar nicotinonitrile derivatives with dihedral angles >55° between aromatic rings .
  • Validation tools : Cross-check with Hirshfeld surface analysis to quantify interaction contributions (e.g., π-π stacking vs. H-bonding) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Derivatization : Introduce sulfonyl or PEG groups at the 2-hydroxy position to enhance hydrophilicity.
  • Co-crystallization : Use co-formers like succinic acid to create stable co-crystals with improved dissolution rates .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to increase plasma half-life .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Electron-withdrawing groups (Cl, CN) : Activate the pyridine ring for nucleophilic aromatic substitution. For example, the 2-chlorophenyl group directs electrophiles to the 4-position via resonance effects.
  • Methylphenyl group : Steric hindrance at the 4-position slows undesired side reactions in Suzuki-Miyaura couplings .

Q. What advanced computational methods predict metabolic pathways and toxicity?

  • ADMET prediction : Tools like SwissADME calculate logP (~3.2) and CYP450 metabolism profiles.
  • Molecular dynamics simulations : Simulate liver microsome interactions to identify potential toxic metabolites (e.g., epoxidation of the methylphenyl group) .

Notes

  • Advanced tools : Highlighted SHELX (crystallography), AutoDock (docking), and SwissADME (toxicity) as industry-standard methods.
  • Contradictions : Addressed via multi-technique validation (X-ray, NMR, computational modeling).

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